![molecular formula C29H44O3 B1257322 Akebonic Acid](/img/structure/B1257322.png)
Akebonic Acid
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Overview
Description
Akebonic acid is an organic hydroxy compound. It has a role as a metabolite.
Scientific Research Applications
Triterpenoidal Saponin Discoveries
Akebonic acid is recognized for its presence in various plant species and is particularly noted in the study of triterpenoidal saponins. It's a constituent in compounds such as guaianin Q, isolated from Guaiacum officinale L., highlighting its structural complexity and importance in natural product chemistry (Ahmad et al., 2000). Further studies on plants like Paeonia veitchii also reveal akebonic acid as a significant triterpenoid, emphasizing its rarity and the unique 24,30-dinor skeleton of such triterpenoids (Wu et al., 2005).
Biomedical Potential
Beyond its structural significance, akebonic acid has shown potential in biomedical applications. Studies on Akebiae Caulis extracts, containing akebonic acid, indicate inhibitory effects on amyloid-beta fibrillogenesis, a process linked to Alzheimer’s disease, presenting akebonic acid as a candidate for further research in neurodegenerative disease treatment (Chowdhury et al., 2017).
Industrial and Biochemical Applications
The versatility of akebonic acid extends to industrial applications. Research into engineered biosynthesis of aklanonic acid analogues, where akebonic acid derivatives serve as intermediates, opens avenues for developing novel antibiotics, highlighting its significance in pharmaceutical manufacturing (Lee et al., 2005).
Moreover, the utilization of Akebia' herbal residues, involving akebonic acid derivatives, for ethanol production and the innovative use of deep eutectic solvents from hemicellulose-derived acids underscore its potential in bioenergy and green chemistry sectors (Yu et al., 2018).
properties
Product Name |
Akebonic Acid |
---|---|
Molecular Formula |
C29H44O3 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23-,26-,27+,28+,29-/m0/s1 |
InChI Key |
XWVVPZWKCNXREE-VSQYQUPVSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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